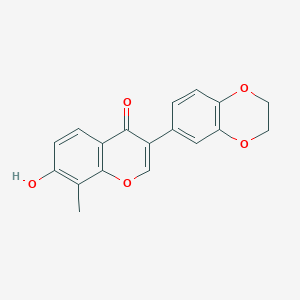

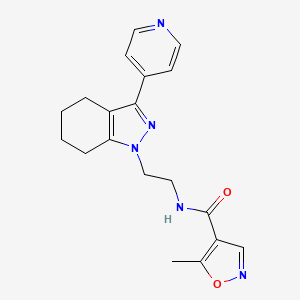

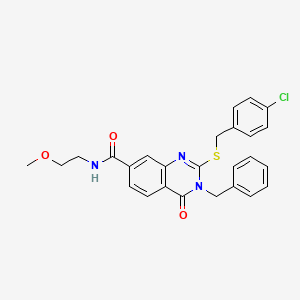

(4-(2-氟苯基)哌嗪-1-基)(1-(6-苯氧基嘧啶-4-基)哌啶-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗增殖活性

对结构相关的化合物 (4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉代)甲酮的抗增殖活性进行了评估。该化合物的结构使用各种光谱方法表征,并通过 X 射线衍射研究了其分子相互作用。它表现出潜在的抗增殖特性,表明其与癌症研究和药物开发相关 (S. Benaka Prasad 等人,2018 年)。

荧光逻辑门

另一项研究重点关注包含 4-氨基-N-芳基-1,8-萘酰亚胺荧光团、哌嗪受体和芳基的化合物。这些化合物被设计为荧光逻辑门,可用于探测细胞膜和蛋白质界面。这项研究展示了此类化合物在开发生物和生化研究工具中的应用 (Gabriel Gauci 和 David C. Magri,2022 年)。

抗结核活性

合成了一系列 (取代苯基){4-[3-(哌啶-4-基)丙基]哌啶-1-基}甲酮衍生物,并评估了它们对人白血病细胞的抗增殖活性。特别是其中一种化合物显示出诱导凋亡的显着潜力,表明其与白血病新疗法的开发相关 (K. Vinaya 等人,2011 年)。

微管蛋白聚合抑制剂

对源自三环杂环化合物的 10-(4-苯基哌嗪-1-基)甲酮的研究发现了几个具有优异抗增殖特性并能够抑制微管蛋白聚合的类似物。这些化合物已被建议作为癌症治疗的新型有效抑制剂,因为它们能够在秋水仙碱结合位点有效结合到 β-微管蛋白上 (H. Prinz 等人,2017 年)。

作用机制

Target of Action

The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). These transporters play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with the ENTs, inhibiting their function. It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and death .

Result of Action

The inhibition of ENTs by (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone can result in changes in cellular processes. For example, it can affect cell proliferation, differentiation, and death by altering nucleotide synthesis and the regulation of adenosine function .

未来方向

The future directions for research on this compound could involve further investigation of its inhibitory effects on human equilibrative nucleoside transporters . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards could provide valuable insights.

生化分析

Biochemical Properties

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular models, (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone has been shown to inhibit the uptake of uridine and adenosine, which are transported by ENTs . This inhibition could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine .

Temporal Effects in Laboratory Settings

The effects of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone on ENTs are not transient; once the compound binds to the transporters, the inhibitory effect cannot be washed out . This suggests that the compound may have long-term effects on cellular function.

Transport and Distribution

The transport and distribution of (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone within cells and tissues are likely mediated by ENTs, given its inhibitory effects on these transporters .

属性

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN5O2/c27-22-8-4-5-9-23(22)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-21-6-2-1-3-7-21/h1-9,18-20H,10-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCYQJMWAAPHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC(=NC=N4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980671.png)

![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2980674.png)

![5-butyl-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2980682.png)

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2980684.png)

![2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2980686.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)